molecular formula C8H9BrN2O B2789564 2-Bromo-4-(methylamino)benzamide CAS No. 1369844-76-7

2-Bromo-4-(methylamino)benzamide

Cat. No.: B2789564
CAS No.: 1369844-76-7
M. Wt: 229.077
InChI Key: LLIVUFAJLVGSKY-UHFFFAOYSA-N
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Description

2-Bromo-4-(methylamino)benzamide is a benzamide derivative characterized by a bromine atom at the 2-position and a methylamino group (-NHCH₃) at the 4-position of the benzene ring. The bromine and methylamino substituents influence its physicochemical properties, such as hydrophobicity (log P) and bioactivity, which are critical in determining its functional roles .

Properties

IUPAC Name

2-bromo-4-(methylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-11-5-2-3-6(8(10)12)7(9)4-5/h2-4,11H,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIVUFAJLVGSKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1)C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369844-76-7
Record name 2-bromo-4-(methylamino)benzamide
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Scientific Research Applications

2-Bromo-4-(methylamino)benzamide has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be employed in biological studies to investigate the effects of bromine and methylamino groups on biological systems.

  • Industry: The compound is used in the chemical industry for the synthesis of various intermediates and final products.

Mechanism of Action

The mechanism by which 2-bromo-4-(methylamino)benzamide exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Structural Comparison

The following table highlights structural similarities and differences between 2-Bromo-4-(methylamino)benzamide and key analogs:

Compound Name Molecular Formula Substituents (Benzamide Core) Key Functional Groups
This compound C₈H₉BrN₂O Br (position 2), NHCH₃ (position 4) Bromine, methylamino
Broflanilide (ISO name) C₂₄H₁₄BrF₁₄N₂O₂ Br (position 2), CF₃ (position 6), fluorinated isopropyl Bromine, fluorinated groups, benzamido
DM-8007 (broflanilide metabolite) C₂₄H₁₃BrF₁₄N₂O₂ Br (position 2), CF₃ (position 6), benzamido Bromine, fluorinated groups, benzamido
2-Amino-4-bromo-N-methylbenzamide C₈H₉BrN₂O Br (position 4), NHCH₃ (position 2), NH₂ (position 2) Bromine, methylamino, amino
2-Bromo-6-chloro-4-methylbenzamide C₈H₇BrClNO Br (position 2), Cl (position 6), CH₃ (position 4) Bromine, chlorine, methyl

Key Observations :

  • Positional Isomerism: Substituent positions significantly alter bioactivity. For example, this compound differs from 2-amino-4-bromo-N-methylbenzamide in the placement of amino/methylamino groups, which may affect receptor binding.
  • Fluorinated Analogs: Broflanilide and its metabolites (e.g., DM-8007) incorporate fluorine atoms and trifluoromethyl groups, enhancing their hydrophobicity (log P ~5.2) and pesticidal activity compared to non-fluorinated benzamides .

Key Findings :

  • Hydrophobicity : Fluorinated analogs like broflanilide exhibit higher log P values due to fluorine’s lipophilicity, enhancing membrane permeability and pesticidal efficacy .
  • Bioactivity : Structural modifications drastically alter applications. For instance, broflanilide targets insect GABA receptors , while benzamide opioids (e.g., U-47700) bind to μ-opioid receptors .
  • Metabolites : DM-8007, a broflanilide metabolite, shows enhanced activity due to retained fluorinated groups and altered benzamido positioning .

Biological Activity

2-Bromo-4-(methylamino)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antioxidant and antibacterial agent. This article presents a comprehensive overview of its biological activity, supported by research findings and data tables.

Chemical Structure

The structure of this compound consists of a benzene ring substituted with a bromine atom at the second position and an amide group at the fourth position, which includes a methylamino group. This configuration is crucial for its biological activity.

Chemical Formula:
Br C6H3 C O NHCH3\text{Br C}_6\text{H}_3\text{ C O NHCH}_3

Antioxidant Properties

Research indicates that derivatives of this compound exhibit significant antioxidant activity. The compound has been tested for its ability to scavenge free radicals and chelate metals, which are essential indicators of antioxidant efficacy. Studies have shown that certain derivatives outperform standard antioxidants in total antioxidant capacity and free radical scavenging assays.

Key Findings:

  • Total Antioxidant Capacity: Derivatives demonstrate higher efficacy compared to established antioxidants.
  • Free Radical Scavenging: Effective in reducing oxidative stress markers in vitro.

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. The compound has shown promising results against various strains of gram-positive and gram-negative bacteria, indicating its potential as a therapeutic agent against bacterial infections.

Antibacterial Efficacy Table:

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in oxidative stress and bacterial growth. The mechanisms include:

  • Radical Scavenging: The presence of the amide group enhances the compound's ability to donate electrons, neutralizing free radicals.
  • Metal Chelation: The compound's structure allows it to bind metal ions, which can catalyze oxidative reactions, thereby reducing their availability for harmful processes.
  • Inhibition of Bacterial Growth: The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Case Studies

Several studies have explored the biological activity of this compound:

  • In Vitro Studies on Antioxidant Activity: A study demonstrated that derivatives of this compound significantly reduced malondialdehyde (MDA) levels in cell cultures exposed to oxidative stress.
  • Antibacterial Testing: Another research project evaluated the antibacterial properties against clinical isolates, revealing that the compound exhibited notable inhibition against multidrug-resistant strains.

Q & A

Basic: What are the common synthetic routes for preparing 2-Bromo-4-(methylamino)benzamide?

This compound can be synthesized via multi-step reactions starting from substituted benzamide precursors. For example, quinazoline derivatives are synthesized from 2-(methylamino)benzamide through sequential bromination and functionalization steps under controlled conditions (e.g., using bromine or N-bromosuccinimide as brominating agents). Reaction optimization often involves monitoring intermediates via TLC and confirming structures using 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR . Purity is typically assessed via GC-MS and recrystallization.

Advanced: How do substituent positions influence crystallographic refinement challenges in brominated benzamides?

The bromine atom’s heavy atom effect can improve X-ray diffraction resolution but may introduce challenges in electron density mapping due to its high scattering factor. For example, in 4-Bromo-N-phenylbenzamide, the bromine substituent stabilizes the crystal lattice via halogen bonding, but positional disorder requires careful refinement using programs like SHELXL. Asymmetric unit analysis (e.g., in 2-(bromomethyl)-4-(4-chlorophenyl)-1-tosylpyrrolidine) highlights the need for robust data collection at low temperatures to minimize thermal motion artifacts .

Basic: Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • TLC : To monitor reaction progress and intermediate purity.
  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR for structural elucidation of the benzamide core and bromine/methylamino substituents.
  • Mass Spectrometry (GC-MS/LC-MS) : To confirm molecular weight and detect impurities.
  • X-ray Crystallography : For absolute configuration determination, leveraging programs like SHELXL .

Advanced: How can researchers resolve contradictions in biological activity data for brominated benzamides?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from impurities or assay conditions. To address this:

  • Validate purity via HPLC (>95%) and elemental analysis.
  • Perform dose-response curves across multiple cell lines or enzyme systems.
  • Compare with structurally similar compounds (e.g., 4-Bromo-N-(4-nitrophenyl)-benzamide) to isolate substituent-specific effects .

Basic: What safety protocols are recommended for handling brominated benzamides?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • First Aid : For skin contact, wash immediately with soap/water (15 min); for eye exposure, irrigate with water for 10–15 min.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders, as toxicological data for many brominated benzamides remain incomplete .

Advanced: What mechanistic insights exist for bromine’s role in nucleophilic substitution reactions?

The bromine atom in this compound acts as a leaving group in SNAr (nucleophilic aromatic substitution) reactions. Its reactivity is influenced by the electron-donating methylamino group, which deactivates the ring but directs substitution to specific positions. Studies on 2-Bromo-4-(methylsulfonyl)aniline suggest that polar aprotic solvents (e.g., DMF) and catalysts like CuI enhance cross-coupling efficiency in Suzuki-Miyaura reactions .

Basic: How can researchers optimize reaction yields for brominated benzamide derivatives?

  • Solvent Choice : Use DMF or THF for solubility of aromatic intermediates.
  • Temperature Control : Maintain 0–5°C during bromination to minimize side reactions.
  • Catalysts : Employ Pd(PPh3_3)4_4 for coupling reactions, achieving yields up to 97% under inert atmospheres .

Advanced: How does computational modeling aid in predicting the bioactivity of brominated benzamides?

Docking studies (e.g., using AutoDock Vina) can predict binding affinities to target proteins like acetylcholinesterase, as seen in quinazoline derivatives. Molecular dynamics simulations assess stability of ligand-protein complexes, guiding structural modifications for enhanced selectivity .

Basic: What purification methods are effective for this compound?

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 ratio).
  • Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals.
  • HPLC : Reverse-phase C18 columns for analytical purity checks .

Advanced: What strategies mitigate regioselectivity issues in bromination reactions?

Regioselectivity in benzamide bromination is controlled by:

  • Directing Groups : The methylamino group directs electrophilic substitution to the ortho/para positions.
  • Lewis Acids : FeBr3_3 enhances para-bromination in 4-methylbenzoic acid derivatives .

Basic: How is the stability of this compound assessed during storage?

  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures.
  • Light Sensitivity : Store in amber vials at –20°C under inert gas (argon) to prevent degradation .

Advanced: What synthetic intermediates pose risks of genotoxicity in brominated benzamides?

Nitro intermediates (e.g., 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan) may exhibit mutagenic potential. Ames tests or computational tools like Derek Nexus are recommended for early-stage toxicity screening .

Basic: What are the key spectral signatures of this compound in NMR?

  • 1H^1 \text{H}-NMR : Methylamino protons at δ 2.8–3.2 ppm; aromatic protons split into doublets (J = 8–10 Hz) due to bromine’s deshielding effect.
  • 13C^{13} \text{C}-NMR : Carbon adjacent to bromine appears at δ 120–125 ppm .

Advanced: How do researchers address low solubility in biological assays?

  • Prodrug Design : Introduce phosphate or acetyl groups to enhance aqueous solubility.
  • Co-solvents : Use DMSO (<1% v/v) or cyclodextrin-based formulations .

Basic: What databases provide reliable crystallographic data for brominated benzamides?

  • Cambridge Structural Database (CSD) : For bond-length/angle comparisons.
  • NIST Chemistry WebBook : Validated thermodynamic and spectral data .

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